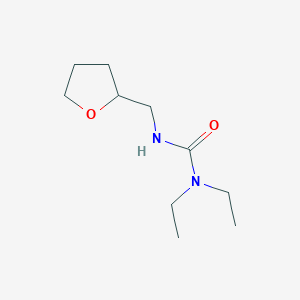

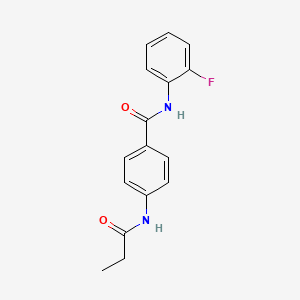

![molecular formula C12H11N3O3 B4235795 N-{[(5-methyl-3-isoxazolyl)amino]carbonyl}benzamide](/img/structure/B4235795.png)

N-{[(5-methyl-3-isoxazolyl)amino]carbonyl}benzamide

Vue d'ensemble

Description

“N-{[(5-methyl-3-isoxazolyl)amino]carbonyl}benzamide” is a chemical compound with the linear formula C11H10N2O2 . It is related to other compounds such as N-(5-methylisoxazol-3-yl)malonamide and sulfamethoxazole .

Molecular Structure Analysis

The molecular structure of “N-{[(5-methyl-3-isoxazolyl)amino]carbonyl}benzamide” is defined by its linear formula C11H10N2O2 . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data.Applications De Recherche Scientifique

Coordination Polymers and Crystal Structures

The compound has been studied in the context of coordination polymers. For instance, a newly synthesized dinuclear crystalline polymer involves a silver complex of bidentate 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (Ag-SMX) in the presence of a secondary ligand, pyrrolidine. The molecular structure of this complex reveals a one-dimensional polymeric chain with seesaw geometry. The silver atoms interlink through argentophilic interactions, forming a stable structure. Single-crystal X-ray diffraction analysis provides insights into its geometry and bonding patterns .

DNA Interaction Studies

Researchers have explored the interaction ability of the silver complex (Ag-SMX) with CT-DNA (calf thymus DNA). Absorption spectroscopy and viscosity measurements indicate that the silver complex binds to DNA via an intercalation mode. The binding constant (K_b) confirms this interaction. Understanding such interactions is crucial for potential applications in drug delivery or gene therapy .

Antibacterial Properties

The silver complex (Ag-SMX) exhibits better inhibitory activities against a panel of gram-positive and gram-negative organisms compared to the free SMX ligand. This suggests its potential as an antibacterial agent. Further investigations into its mechanism of action and toxicity profiles are warranted .

Pharmacological Applications

Compounds with similar structural features have found applications in various pharmacological areas. These include ophthalmology, epilepsy treatment, oncology, and the development of modern anti-infective drugs. While direct studies on “N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzamide” are limited, its structural motifs may contribute to novel drug design .

Stability and Molecular Properties

Quantum chemical calculations provide insights into the stability of the molecule. Parameters such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and global reactivity descriptors contribute to understanding its behavior .

Propriétés

IUPAC Name |

N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-8-7-10(15-18-8)13-12(17)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKWZQROVDQDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301321989 | |

| Record name | N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718136 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

534560-59-3 | |

| Record name | N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4235718.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4235740.png)

![2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4235777.png)

![2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4235785.png)

![3,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235799.png)

![N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)isonicotinamide](/img/structure/B4235808.png)

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B4235809.png)

![10-{[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-9(10H)-acridinone](/img/structure/B4235816.png)

![1-(3-chloro-2-methylphenyl)-3-[(4-morpholin-4-ylphenyl)amino]pyrrolidine-2,5-dione acetate](/img/structure/B4235831.png)